molecular formula C15H25NO3S B2962200 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 1396810-99-3

2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No.: B2962200
CAS No.: 1396810-99-3
M. Wt: 299.43
InChI Key: FJTBDHQOAPBGLY-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by a spirocyclic framework, which includes a cyclopentylsulfanyl group and a spiro[3.5]nonane moiety. The presence of these groups contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl}ethan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization and substitution steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the KRAS G12C protein, a known driver of oncogenic alterations in human cancer. The compound binds covalently to the mutated cysteine residue in the switch-II pocket of KRAS G12C, thereby inhibiting its activity and preventing tumor growth .

Comparison with Similar Compounds

Similar Compounds

    1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another spirocyclic compound with similar structural features.

    2-oxa-7-azaspiro[3.5]nonane:

Uniqueness

2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its ability to inhibit KRAS G12C specifically makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-14(2)18-10-15(11-19-14)8-16(9-15)13(17)7-20-12-5-3-4-6-12/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTBDHQOAPBGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CSC3CCCC3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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